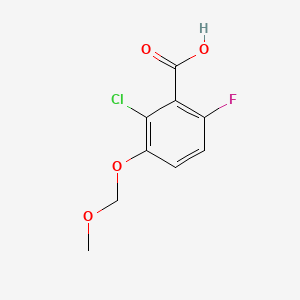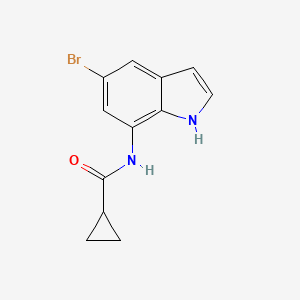
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a benzonitrile group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the pyrimidine ring are substituted by the benzonitrile group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by different nucleophiles, such as amines, alkoxides, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichloropyrimidin-4-yl)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which may contribute to its anti-inflammatory and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile.
4,6-Dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
3-(2,6-Dichloropyrimidin-4-yl)methylbenzonitrile: A structurally related compound with a methyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H5Cl2N3 |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
3-(2,6-dichloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-2-7(4-8)6-14/h1-5H |
InChI-Schlüssel |
LSTRPTKYFPQEFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=NC(=N2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)





